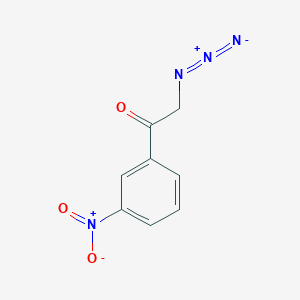

2-Azido-1-(3-nitrophenyl)ethan-1-one

Description

Properties

Molecular Formula |

C8H6N4O3 |

|---|---|

Molecular Weight |

206.16 g/mol |

IUPAC Name |

2-azido-1-(3-nitrophenyl)ethanone |

InChI |

InChI=1S/C8H6N4O3/c9-11-10-5-8(13)6-2-1-3-7(4-6)12(14)15/h1-4H,5H2 |

InChI Key |

ZBAITERRPWFQOH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CN=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

Halogen-Azide Substitution

One of the most common methods for synthesizing azido compounds is through the substitution of a halogen atom with an azide group. This reaction typically involves the use of sodium azide (Na$$_3$$N) in a suitable solvent.

- Starting Material: 2-Bromo-1-(3-nitrophenyl)ethan-1-one

- Reagents: Sodium azide (Na$$_3$$N), acetone or dimethylformamide (DMF)

- Conditions: Room temperature, several hours

This method is straightforward and often yields high purity products. However, the choice of solvent and reaction conditions can significantly affect the yield and purity of the final product.

Synthesis from Aldehydes

Another approach involves the conversion of an aldehyde to an azido compound through a series of reactions. This method is less direct but can be useful when starting materials are limited.

Reaction Conditions and Optimization

Optimizing reaction conditions is crucial for achieving high yields and purity. Factors such as solvent choice, temperature, and reaction time can significantly impact the outcome.

Solvent Selection

The choice of solvent is critical in azide substitution reactions. Common solvents include acetone, DMF, and water. Acetone is often preferred due to its ability to dissolve both reactants and facilitate the reaction at room temperature.

Temperature and Reaction Time

Room temperature is typically sufficient for these reactions, with reaction times ranging from a few hours to overnight. Higher temperatures may increase the reaction rate but can also lead to side reactions.

Characterization and Purification

After synthesis, the compound must be characterized and purified to ensure its identity and purity.

Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR): $${}^{1}$$H and $${}^{13}$$C NMR are used to confirm the structure.

- Infrared Spectroscopy (IR): Helps identify functional groups, such as the azide and carbonyl groups.

- Mass Spectrometry (MS): Confirms the molecular weight and formula.

Purification Techniques

Column chromatography is commonly used for purification, employing solvents like hexane and ethyl acetate.

Data Tables

Table 1: Common Solvents Used in Azide Substitution Reactions

| Solvent | Advantages | Disadvantages |

|---|---|---|

| Acetone | Good solubility, facilitates reaction at room temperature | May not be suitable for all reactants |

| DMF | High boiling point, good for reactions requiring heat | Can be difficult to remove from products |

| Water | Environmentally friendly, low cost | May not dissolve all reactants well |

Table 2: Reaction Conditions for Azide Substitution

| Condition | Typical Range | Notes |

|---|---|---|

| Temperature | Room temperature to 50°C | Higher temperatures may increase reaction rate but risk side reactions |

| Reaction Time | Several hours to overnight | Longer times may be needed for complete conversion |

| Catalysts | None typically needed | Copper catalysts may be used in some cases for specific reactions |

Chemical Reactions Analysis

Types of Reactions

2-Azido-1-(3-nitrophenyl)ethan-1-one can undergo various types of chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.

Cycloaddition Reactions: The azido group can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition to form triazoles.

Common Reagents and Conditions

Sodium Azide:

Reducing Agents: Such as hydrogen gas with a palladium catalyst for the reduction of the nitro group.

Cycloaddition Catalysts: Copper(I) catalysts for the Huisgen cycloaddition.

Major Products Formed

Amino Derivatives: From the reduction of the nitro group.

Triazole Derivatives: From cycloaddition reactions involving the azido group.

Scientific Research Applications

2-Azido-1-(3-nitrophenyl)ethan-1-one has several applications in scientific research:

Organic Synthesis: Used as an intermediate for the synthesis of more complex organic molecules.

Materials Science: Potential use in the development of new materials with unique properties.

Medicinal Chemistry: Investigated for its potential in drug development due to its ability to form bioactive compounds.

Mechanism of Action

The mechanism of action of 2-Azido-1-(3-nitrophenyl)ethan-1-one depends on the specific reactions it undergoes. For example:

Reduction: The nitro group is reduced to an amino group, which can then participate in further chemical reactions.

Cycloaddition: The azido group forms a triazole ring through a 1,3-dipolar cycloaddition, which can alter the compound’s chemical and biological properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Nitro Group Substitution

2-Azido-1-(4-nitrophenyl)ethan-1-one

- Structural Differences : The nitro group is at the para position.

- Crystallography : The para-nitro derivative crystallizes in the orthorhombic system (space group Pca2₁) with lattice parameters a = 7.6307 Å, b = 9.5168 Å, c = 12.4097 Å .

- Applications : Used in triazole synthesis for antimicrobial agents .

Key Differences:

- Electronic Effects : The meta-nitro group in the target compound may reduce conjugation with the ketone compared to the para isomer, altering reaction kinetics .

- Crystal Packing : The para-nitro compound exhibits distinct intermolecular interactions due to its planar geometry, whereas the meta isomer’s packing remains less characterized.

Substituent Variations on the Phenyl Ring

2-Azido-1-(4-fluorophenyl)ethan-1-one

- Structural Features : Fluorine substituent at the para position.

- Synthesis : Prepared via nucleophilic substitution of a bromo precursor with sodium azide (92% yield) .

- Applications : Serves as a precursor for triazole-containing antimicrobial agents (e.g., compounds 33–34 in Fig. 5 of ).

2-Azido-1-(4-bromophenyl)ethan-1-one

- Reactivity : The bromine atom facilitates further functionalization (e.g., cross-coupling reactions). Used in temperature-dependent click chemistry studies with phenylacetylene .

2-Azido-1-(4-methylphenyl)ethan-1-one

2-Azido-1-(3-hydroxyphenyl)ethan-1-one (AN28)

Complex Heterocyclic Derivatives

2-Azido-1-(4-(trifluoromethyl)piperidin-1-yl)ethan-1-one

- Structural Complexity : Incorporates a trifluoromethyl-piperidine moiety.

- Properties : Higher molecular weight (236.19 g/mol) and lipophilicity compared to simple aryl derivatives. Discontinued due to unspecified hazards .

1-(3-Azidoazetidin-1-yl)-2-(1H-tetrazol-1-yl)ethan-1-one

Comparative Data Table

Research Findings and Implications

- Reactivity Trends: Electron-withdrawing groups (e.g., NO₂, F) enhance azide reactivity in cycloadditions, while electron-donating groups (e.g., CH₃) may slow reactions .

- Biological Activity : Triazoles derived from nitro-substituted azides show broader antimicrobial activity compared to methyl or hydroxyl analogs .

Q & A

Q. What are the standard synthetic routes for preparing 2-Azido-1-(3-nitrophenyl)ethan-1-one?

The synthesis typically involves azidation of a nitro-substituted acetophenone precursor. A common method includes:

- Starting Material : 1-(3-Nitrophenyl)ethan-1-one (3-nitroacetophenone).

- Azidation : Treatment with sodium azide (NaN₃) in polar aprotic solvents (e.g., DMF or acetonitrile) under reflux conditions to introduce the azido group .

- Purification : Recrystallization or column chromatography to isolate the product.

| Reagents/Conditions | Role |

|---|---|

| NaN₃ | Azide source |

| DMF/CH₃CN | Solvent |

| Reflux (80–100°C) | Thermal activation |

Q. How is the molecular structure of 2-Azido-1-(3-nitrophenyl)ethan-1-one characterized?

Key techniques include:

- X-ray Crystallography : Determines precise bond lengths/angles (e.g., orthorhombic crystal system, space group Pca2₁) .

- Spectroscopy :

- NMR : Confirms azido (-N₃) and nitro (-NO₂) group positions.

- IR : Identifies N₃ stretching (~2100 cm⁻¹) and NO₂ asymmetric/symmetric vibrations (~1520, 1350 cm⁻¹).

| Crystallographic Data | Values |

|---|---|

| Space group | Pca2₁ |

| Unit cell parameters (Å) | a = 7.63, b = 9.52, c = 12.41 |

| Molecular weight | 206.17 g/mol |

Q. What roles do the azido and nitro functional groups play in reactivity?

- Azido Group (-N₃) : Enables click chemistry (e.g., Huisgen cycloaddition with alkynes to form triazoles) and reduction to amines .

- Nitro Group (-NO₂) : Electron-withdrawing effect activates the aromatic ring for electrophilic substitution, directing reactions to meta positions .

Advanced Research Questions

Q. How can reaction conditions optimize Huisgen cycloaddition for triazole synthesis?

Q. How should researchers address contradictions in spectroscopic data for derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.